molecular formula C17H12N4O2 B8696545 1,2,4-Triazine-6-carbonitrile, 2,3,4,5-tetrahydro-4-benzyl-3,5-dioxo-2-phenyl-

1,2,4-Triazine-6-carbonitrile, 2,3,4,5-tetrahydro-4-benzyl-3,5-dioxo-2-phenyl-

Cat. No.: B8696545
M. Wt: 304.30 g/mol
InChI Key: KAMLAOKEMPFCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazine-6-carbonitrile, 2,3,4,5-tetrahydro-4-benzyl-3,5-dioxo-2-phenyl- is a useful research compound. Its molecular formula is C17H12N4O2 and its molecular weight is 304.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4-Triazine-6-carbonitrile, 2,3,4,5-tetrahydro-4-benzyl-3,5-dioxo-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Triazine-6-carbonitrile, 2,3,4,5-tetrahydro-4-benzyl-3,5-dioxo-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H12N4O2

Molecular Weight

304.30 g/mol

IUPAC Name

4-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazine-6-carbonitrile

InChI

InChI=1S/C17H12N4O2/c18-11-15-16(22)20(12-13-7-3-1-4-8-13)17(23)21(19-15)14-9-5-2-6-10-14/h1-10H,12H2

InChI Key

KAMLAOKEMPFCDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=NN(C2=O)C3=CC=CC=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate c (9 g, 0.042 mol) was added to DMF (80 mL) under an ice bath. To the mixture was added NaH (1.3 g, 0.054 mmol) in batch under an ice bath. After stirring for 30 min, benzyl bromide (3.1 mL, 0.042 mol) was added dropwise. After the dropwise addition, the reaction was conducted at 50° C. for 4 h. After completion of the reaction, the reaction solution was poured into water (300 mL). A great deal of solid separated out and was filtered by suction. The filtered cake was washed with water and dried to produce Intermediate j (8.1 g) in a yield of 81%.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
81%

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